molecular formula C26H18N2O2S B7719528 (4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7719528
M. Wt: 422.5 g/mol
InChI Key: ODEHTMUUIZDRID-CJLVFECKSA-N
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Description

(4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with a unique structure that combines quinoline, oxazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Derivative: The starting material, 8-methyl-2-(phenylsulfanyl)quinoline, can be synthesized through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with acetaldehyde in the presence of a base.

    Formation of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Final Coupling Reaction: The final step involves the coupling of the quinoline derivative with the oxazole precursor under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Halogenated quinoline and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure may allow for the targeting of specific biological pathways, making it a candidate for drug discovery efforts.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 8-methylquinoline and 2-phenylquinoline share structural similarities with the quinoline portion of the compound.

    Oxazole Derivatives: Compounds like 2-phenyl-4,5-dihydro-1,3-oxazole are structurally similar to the oxazole portion of the compound.

Uniqueness

What sets (4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one apart is its combination of quinoline, oxazole, and phenyl groups in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4E)-4-[(8-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2S/c1-17-9-8-12-19-15-20(25(28-23(17)19)31-21-13-6-3-7-14-21)16-22-26(29)30-24(27-22)18-10-4-2-5-11-18/h2-16H,1H3/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEHTMUUIZDRID-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=CC=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=CC=C3)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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